(E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile
Overview
Description
(E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a nitrophenyl group and a piperidinylphenyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and 4-piperidinylbenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the corresponding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with nitrophenyl and piperidinyl groups are often investigated for their pharmacological properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the piperidinyl group is particularly interesting as it is a common motif in many drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile would depend on its specific application. For example, if it were used as a drug, its mechanism would involve interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group could participate in electron transfer reactions, while the piperidinyl group could interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3-nitrophenyl)-3-phenylprop-2-enenitrile: Lacks the piperidinyl group.
(E)-2-(4-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile: Has the nitro group in a different position.
(E)-2-(3-nitrophenyl)-3-(4-morpholin-1-ylphenyl)prop-2-enenitrile: Contains a morpholinyl group instead of a piperidinyl group.
Uniqueness
The presence of both the nitrophenyl and piperidinyl groups in (E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile makes it unique
Properties
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-15-18(17-5-4-6-20(14-17)23(24)25)13-16-7-9-19(10-8-16)22-11-2-1-3-12-22/h4-10,13-14H,1-3,11-12H2/b18-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUJPEQUIINXIE-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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